ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

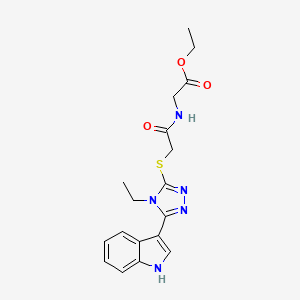

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 5. A thioether linkage connects the triazole to an acetamido-ester side chain.

Properties

IUPAC Name |

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-3-23-17(13-9-19-14-8-6-5-7-12(13)14)21-22-18(23)27-11-15(24)20-10-16(25)26-4-2/h5-9,19H,3-4,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWKSPXDHJXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC(=O)OCC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models.

Chemical Structure and Synthesis

The compound features an indole ring , a triazole ring , and a thioether linkage , which are structural motifs known for their diverse biological activities. The synthesis typically involves multiple steps:

-

Preparation of Indole and Triazole Precursors :

- The indole ring can be synthesized via Fischer indole synthesis.

- The triazole ring is formed through Huisgen cycloaddition reactions.

-

Formation of Thioether Linkage :

- This is achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions.

-

Final Esterification :

- The final product is obtained by esterification with ethyl bromoacetate.

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:

- Interaction with Enzymes and Receptors : The indole and triazole rings may interact with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and metabolism.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their cytotoxic effects against cancer cells .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity:

- Cytotoxicity Testing :

- Structure Activity Relationship (SAR) :

Comparative Analysis

| Compound Type | Example Structure | Notable Activity |

|---|---|---|

| Indole Derivatives | Indole-based compounds | Diverse biological activities |

| Triazole Derivatives | 1,2,4-Triazoles | Anticancer and antimicrobial properties |

| Thioether Compounds | Compounds with thioether linkages | Modulate interactions with biological targets |

| Ethyl 2-(...acetate) | Ethyl 2-(2-(...)) | Potent cytotoxicity against cancer cell lines |

Case Studies

-

Study on Anticancer Activity :

- In a study published in PMC, compounds similar to ethyl 2-(...) were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. The results indicated that modifications in the triazole structure significantly enhanced anticancer activity, suggesting a strong correlation between structure and efficacy .

- Molecular Docking Studies :

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound's structure suggests it may interfere with cancer cell proliferation by inducing apoptosis. Research has shown that similar triazole derivatives can inhibit key signaling pathways involved in cancer progression .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazoles possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung adenocarcinoma (A549). These studies typically employ assays like MTT to evaluate cell viability and apoptosis rates .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(2-...) | MCF-7 | 10–30 | |

| Triazole Derivative | A549 | 23.30 ± 0.35 |

Antimicrobial Activity

The compound's thioacetamido group may also contribute to its antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The presence of sulfur in the thio group is known to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

- Case Studies : Research has documented several instances where triazole derivatives exhibited significant antibacterial activity, with some compounds achieving minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Potential Drug Development

Given its promising biological activities, ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is being explored for development as a therapeutic agent in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Antimicrobial Agents : The compound may serve as a lead structure for designing new antibiotics, particularly in an era of rising antibiotic resistance.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and provides a handle for further functionalization.

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 63% | |

| mCPBA | Dichloromethane, 0°C, 2 h | Sulfone derivative | 58% |

Amide Bond Modifications

The acetamido group participates in nucleophilic acyl substitution reactions, enabling coupling with amines or hydrazines.

Reaction with Hydrazine

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4 h) | 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetohydrazide | 94% |

Schiff Base Formation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, RT, 24 h | Schiff base with imine linkage | 72% |

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition reactions. For example, alkylation at N1 or N2 positions modifies biological activity.

Nucleophilic Substitution at Sulfur

The thioether sulfur acts as a nucleophile, enabling alkylation or arylation.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | Et₃N, ethanol, reflux | Bis-thioether derivative | 88% | |

| 4-Chlorobenzyl chloride | K₂CO₃, acetone, 50°C, 6 h | Aryl-thioether conjugate | 76% |

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether group, generating free radicals.

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), 6 h | Indole-triazole radical intermediates | Polymer crosslinking studies |

Key Mechanistic Insights:

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate .

-

Thioether Oxidation : Follows a two-electron transfer mechanism, with H₂O₂ generating sulfoxide and mCPBA yielding sulfone .

-

Amide Reactivity : The acetamido group’s electron-withdrawing nature activates it for nucleophilic substitution .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their differences:

Structural and Functional Differences

Both act on insect olfactory receptors, suggesting the target compound may share neuroactive properties . Compound 9c introduces a trifluoromethyl group and nitro-chlorophenyl substituents, likely enhancing electrophilicity and enzyme-binding affinity compared to the target compound’s indole .

Ester groups are prone to hydrolysis, which may shorten half-life compared to amides . Ethyl 2-((4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate lacks the acetamido linkage, simplifying the structure but possibly reducing target specificity .

Biological Activity: VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., pyridine vs. indole, butylphenyl vs. ethylphenyl) can switch activity from agonist to antagonist .

Physicochemical and Pharmacokinetic Insights

- Solubility : The ester group in the target compound may improve water solubility relative to amide-based analogs like VUAA1 .

- Synthetic Accessibility : and highlight that triazole-thioacetate derivatives are typically synthesized via nucleophilic substitution, but indole incorporation may require specialized coupling conditions .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving Fischer indole synthesis for the indole moiety and cyclization for the triazole ring. Key steps include thioether linkage formation using chloroacetamide derivatives under reflux conditions with ethanol as a solvent. Optimization involves:

- Temperature control : Maintaining reflux temperatures (~80°C) to enhance reaction rates while minimizing decomposition .

- Catalysts : Triethylamine is often used to neutralize HCl byproducts during amide bond formation .

- Solvent selection : Dimethylformamide (DMF) or ethanol improves solubility of intermediates, critical for high yields .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the indole NH proton (~10–12 ppm) and triazole ring carbons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity (>95% threshold) and identifies side products .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~600–700 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Stability studies involve:

- Buffer solutions : Incubate the compound in acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 37°C.

- Kinetic monitoring : Use HPLC to quantify degradation products over time. Hydrolysis is typically accelerated in basic conditions due to thioether susceptibility .

- Structural analysis : Post-hydrolysis NMR identifies breakdown products (e.g., free indole or triazole derivatives) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) .

- Structural analogs : Compare activity of derivatives (e.g., salts or ester-modified analogs) to pinpoint pharmacophores .

- Solubility factors : Use co-solvents (e.g., DMSO) to ensure compound dissolution in biological assays .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on hydrogen bonding with triazole sulfur and hydrophobic interactions with the indole ring .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

- QSAR analysis : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with activity trends .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Flow chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., triazole cyclization) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Data Analysis and Optimization

Q. How should researchers design experiments to identify byproducts in multi-step syntheses?

- LC-MS/MS : Detect low-abundance byproducts (e.g., over-alkylated triazoles or hydrolyzed esters) .

- Reaction quenching : Rapid cooling and extraction at intermediate stages isolate reactive intermediates .

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically to map side-reaction pathways .

Q. What methodologies validate the compound’s role as a biochemical probe in target identification?

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- Click chemistry : Introduce alkyne/azide tags for fluorescent labeling in cellular imaging .

- CRISPR screening : Genome-wide knockout libraries identify resistant mutants, revealing target pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.